molecular formula C16H12N2O3S B12207597 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid

2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid

Cat. No.: B12207597
M. Wt: 312.3 g/mol
InChI Key: TYTWZXRVATWDNS-UHFFFAOYSA-N
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Description

Overview of 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic Acid

2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid is a heterocyclic compound characterized by a benzoic acid core linked to a 3-phenyl-1,2,4-oxadiazole moiety via a methylsulfanyl bridge. Its molecular formula, C₁₅H₁₃N₂O₃S , reflects the integration of three key functional groups:

  • A benzoic acid unit, providing carboxylic acid reactivity and hydrogen-bonding capacity.
  • A 1,2,4-oxadiazole ring , known for its electron-deficient nature and metabolic stability.
  • A thioether linkage , which enhances structural diversity and potential for nucleophilic substitution.

The compound’s planar oxadiazole ring and aromatic systems contribute to its capacity for π-π stacking and hydrogen-bond interactions, making it a candidate for biological and materials science applications.

Table 1: Structural comparison with related oxadiazole derivatives

Compound Name Molecular Formula Key Functional Groups
Target Compound C₁₅H₁₃N₂O₃S Benzoic acid, oxadiazole, thioether
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine C₉H₁₀ClN₃O Oxadiazole, amine, hydrochloride
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid C₁₀H₈N₂O₃ Benzoic acid, oxadiazole

Historical Context of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles emerged as pharmacophores in the late 20th century due to their unique electronic properties and resistance to enzymatic degradation. Early applications focused on their role as bioisosteres for ester and amide groups in drug design. The 1980s saw their adoption in agrochemicals, while the 2000s marked their expansion into materials science for luminescent polymers and coordination complexes.

Recent advancements include biocatalytic synthesis methods, such as the use of Myceliophthora thermophila laccase to oxidize catechol to ortho-quinone, enabling efficient 1,4-thia-Michael additions for oxadiazole thioether formation. These innovations underscore the scaffold’s versatility and adaptability to green chemistry principles.

Rationale for Academic Investigation

The academic interest in this compound stems from three factors:

  • Structural Hybridization : Merging benzoic acid’s pharmacological relevance with oxadiazole’s stability creates a multifunctional scaffold.
  • Synthetic Accessibility : Biocatalytic routes (e.g., enzymatic ortho-quinone generation) offer sustainable pathways with yields exceeding 85% under mild conditions.
  • Application Potential : Preliminary studies suggest utility in antimicrobial agents, organic electronics, and enzyme inhibitors, driven by the thioether’s redox activity and the oxadiazole’s π-conjugation.

Scope and Structure of the Research

This review systematically addresses:

  • Synthetic Methodologies : Traditional and biocatalytic approaches.
  • Structural and Electronic Properties : Spectroscopic and computational insights.
  • Emerging Applications : Drug discovery and materials science case studies.

Excluded topics include clinical safety profiles and dosage optimization, as these require specialized pharmacological evaluation beyond the current scope.

Properties

Molecular Formula

C16H12N2O3S

Molecular Weight

312.3 g/mol

IUPAC Name

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid

InChI

InChI=1S/C16H12N2O3S/c19-16(20)12-8-4-5-9-13(12)22-10-14-17-15(18-21-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)

InChI Key

TYTWZXRVATWDNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Coupling Reagent-Assisted Cyclization

Carbodiimide-mediated coupling streamlines the process. Using 1,1'-carbonyldiimidazole (CDI), benzoic acid hydrazide reacts directly with 2-(bromomethylsulfanyl)benzoic acid in a single pot. This method reduces purification steps and achieves 70–85% yield under mild conditions (40°C, 4 hours).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency. A mixture of 2-mercaptobenzoic acid and 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole in acetonitrile is irradiated at 120°C for 20 minutes, yielding 92% product. This approach minimizes side reactions and improves scalability.

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Yield (%)Reference
DMFNaH2578
TolueneK₂CO₃11065
AcetonitrileNone120 (MW)92

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while microwave irradiation accelerates kinetics.

Side Reactions and Mitigation

  • Oxidation of Sulfanyl Groups: Exposure to air leads to sulfoxide byproducts. Inert atmosphere (N₂/Ar) is essential.

  • Ester Hydrolysis: Basic conditions may hydrolyze ester intermediates. Controlled pH (6–7) prevents degradation.

Analytical Characterization

Spectroscopic Data

  • IR: ν(C=O)\nu(\text{C=O}) at 1680–1700 cm⁻¹; ν(C=N)\nu(\text{C=N}) at 1620–1640 cm⁻¹.

  • ¹H NMR (DMSO-d₆): δ 8.12–8.35 (m, aromatic H), 4.45 (s, SCH₂), 7.45–7.89 (m, oxadiazole-phenyl H).

  • MS (EI): m/z 342 [M]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity for optimized methods.

Industrial Scalability Considerations

Cost-Effective Reagents

  • POCl₃ vs. CDI: POCl₃ is cheaper but requires stringent safety protocols. CDI offers safer handling at higher costs.

  • Solvent Recovery: DMF and acetonitrile are recycled via distillation, reducing waste.

Green Chemistry Approaches

Supercritical CO₂ extraction replaces traditional solvents in cyclization steps, achieving 80% yield with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl and benzoic acid moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the oxadiazole moiety. The 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid derivative has shown promising activity against various bacterial and fungal strains.

Case Study: Antimicrobial Evaluation

A study conducted by researchers synthesized several oxadiazole derivatives and evaluated their antimicrobial properties. The results indicated that compounds with the oxadiazole structure exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid were noted for their effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of oxadiazole derivatives have also been extensively researched. The compound has been found to inhibit the growth of various cancer cell lines.

Case Study: Anticancer Activity

In a study focusing on the synthesis and evaluation of oxadiazole-based compounds, it was reported that derivatives similar to 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid. Modifications to the oxadiazole ring or substituents on the benzoic acid moiety can significantly influence biological activity.

Data Table: Structure–Activity Relationship Insights

Compound VariantAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
Original Compound10 (S. aureus)15 (MCF-7)
Variant A5 (E. coli)12 (A549)
Variant B8 (C. albicans)10 (MCF-7)

Drug Design Implications

The unique properties of 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid make it a valuable candidate for further development in drug design. Its dual action as an antimicrobial and anticancer agent positions it as a potential lead compound for treating infections in immunocompromised patients or resistant cancer cases.

Mechanism of Action

The mechanism of action of 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, oxadiazole derivatives are known to inhibit enzymes such as carbonic anhydrase, which is related to cancer therapy . The compound’s structure allows it to form hydrogen bonds and interact with various biological macromolecules, leading to its biological effects.

Comparison with Similar Compounds

2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic Acid

  • Key Difference : Replacement of the phenyl group with a methyl substituent on the oxadiazole ring.
  • Impact :
    • Electronic Effects : The methyl group is electron-donating, reducing the electron-deficient nature of the oxadiazole compared to the phenyl-substituted analogue. This may weaken interactions with electron-rich biological targets .
    • Lipophilicity : Lower molecular weight (250.28 vs. 328.4 in the phenyl variant ) may enhance aqueous solubility.
    • Synthetic Accessibility : Synthesized via similar condensation routes, but with methyl-substituted precursors .

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic Acid

  • Key Difference : Substitution of phenyl with a 4-chlorophenyl group.
  • Metabolic Stability: Chlorine may reduce oxidative metabolism, prolonging half-life compared to the non-halogenated analogue .

Analogues with Varied Core Structures

N-Isopropyl-(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino-2-oxoethoxy)benzoic Acid (11t)

  • Key Difference: Incorporation of an isopropylamino-2-oxoethoxy spacer between the benzoic acid and oxadiazole.
  • Impact :
    • Bioactivity : Demonstrated potent proteasome inhibition (IC₅₀ < 1 µM in related compounds ).
    • Stereochemistry : NMR data reveal a 3:1 enantiomer ratio, suggesting chirality at the isopropyl group influences target binding .

3-(4-Methylphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

  • Key Difference: Replacement of benzoic acid with a thienopyrimidinone core.
  • Impact: Pharmacokinetics: The fused thienopyrimidinone system increases molecular weight (432.5 vs. 328.4 ) and may enhance membrane permeability. Target Selectivity: The extended π-system could favor interactions with kinase domains .

Physicochemical and Spectral Comparisons

Property Target Compound 5-Methyl Oxadiazole 4-Chlorophenyl Analogue Compound 11t
Molecular Weight 328.4 250.28 318.7 (estimated) 438.5
Melting Point Not reported Not reported Not reported 211.3–213.8°C
Spectral Data 3:1 enantiomer ratio (¹H NMR)
Biological Activity Proteasome inhibition

Substituent Effects on Bioactivity

  • Phenyl vs. Methyl : Phenyl enhances π-π stacking with aromatic residues in proteasomes, critical for inhibition . Methyl analogues may lack this interaction.
  • Halogenation : Chlorine or fluorine substituents (e.g., 2-[(2-fluoro-4-nitrophenyl)sulfanyl]benzoic acid ) increase acidity (pKa ~3–4 for –COOH) and reactivity, favoring ionized forms at physiological pH.

Biological Activity

2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, supported by relevant studies and data.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₈H₁₅N₃O₂S
  • IUPAC Name : 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid

Synthesis

The synthesis of 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid typically involves the reaction of 3-phenyl-1,2,4-oxadiazole derivatives with various thiol compounds. The synthetic pathway often includes steps such as:

  • Formation of the oxadiazole ring .
  • Introduction of the sulfanyl group through nucleophilic substitution reactions.
  • Final coupling with benzoic acid derivatives .

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid showed potent activity against various Gram-positive and Gram-negative bacteria. For example:

CompoundMIC (µg/mL)Activity
2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid6.25Effective against Staphylococcus aureus
Control (Chloramphenicol)3.125Reference standard

These results suggest that the oxadiazole ring enhances the biological activity of the compound against microbial strains .

Anticancer Properties

Several studies have reported on the anticancer potential of oxadiazole derivatives. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. A notable study found that compounds similar to our target compound inhibited the activity of DNA gyrase and topoisomerase IV, which are critical for DNA replication in cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer and other diseases. For instance:

Enzyme TargetIC50 (µM)Reference
DNA Gyrase0.05
Topoisomerase IV0.08

These findings highlight the potential of 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid as a lead compound for developing new anticancer agents.

Case Studies

  • Study on Antimicrobial Activity : In a controlled study assessing various oxadiazole derivatives against bacterial strains, it was found that modifications to the phenyl ring significantly affected antimicrobial efficacy. The presence of electron-withdrawing groups enhanced activity against resistant strains .
  • Anticancer Evaluation : A series of oxadiazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with sulfanyl substitutions exhibited enhanced cytotoxicity compared to their non-sulfanylated counterparts .

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